molecular formula C22H19N5O3S B2935558 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 850157-31-2

2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide

Numéro de catalogue: B2935558
Numéro CAS: 850157-31-2
Poids moléculaire: 433.49
Clé InChI: DWMUCJSIAQJBSV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound features a pyrazolo[1,5-a]pyrimidine core substituted with 2,5-dimethyl and 3-phenyl groups. At position 7, a thioether bridge connects the heterocycle to an acetamide group, which is further substituted with a 3-nitrophenyl moiety. Its molecular weight is estimated to be ~415–430 g/mol (exact mass requires calculation from molecular formula).

Propriétés

IUPAC Name

2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c1-14-11-20(31-13-19(28)24-17-9-6-10-18(12-17)27(29)30)26-22(23-14)21(15(2)25-26)16-7-4-3-5-8-16/h3-12H,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMUCJSIAQJBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological effects, synthesis, and structure–activity relationships (SARs).

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

  • Pyrazolo[1,5-a]pyrimidine core : This heterocyclic structure is associated with various biological activities.
  • Thioether linkage : The sulfur atom contributes to the compound's reactivity and biological interactions.
  • Nitrophenyl acetamide moiety : This part may enhance the compound's pharmacological profile.

Anticancer Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often inhibit specific kinases involved in cancer cell proliferation. In vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines by activating caspases and modulating Bcl-2 family proteins .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through various assays:

  • COX Enzyme Inhibition : The compound demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory response. For example, IC50 values for COX-2 inhibition were reported at approximately 0.04μmol0.04\,\mu \text{mol}, comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

Studies have also explored the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives:

  • Broad-spectrum Activity : These compounds have shown efficacy against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis .

Structure–Activity Relationships (SARs)

Understanding SARs is critical for optimizing the biological activity of these compounds:

  • Substituent Effects : Modifications on the pyrazolo[1,5-a]pyrimidine core significantly influence biological activity. For instance, electron-donating groups tend to enhance anti-inflammatory properties by increasing binding affinity to target enzymes .

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

  • In Vitro Studies on Cancer Cell Lines : A derivative was tested against breast cancer cells showing a reduction in cell viability by 70% at a concentration of 10μM10\,\mu \text{M}.
  • Animal Models for Inflammation : In carrageenan-induced paw edema models, the compound exhibited significant reduction in swelling comparable to indomethacin with an ED50 value of 9.17μM9.17\,\mu \text{M} .

Data Tables

Activity TypeIC50/ED50 ValueReference
COX-2 Inhibition0.04 ± 0.02 μmol
Anti-cancer (Breast)70% Viability @ 10 μM
Anti-inflammatoryED50 = 9.17 μM

Comparaison Avec Des Composés Similaires

2-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(3-methylphenyl)acetamide ()

  • Core Structure : Pyrazolo[1,5-a]pyrimidine with 2,5-dimethyl and 3-phenyl groups.
  • Key Differences :
    • Position 6 : Benzyl substituent (absent in the target compound).
    • Acetamide Substituent : 3-Methylphenyl vs. 3-nitrophenyl in the target.
  • Implications : The benzyl group increases molecular weight (MW: ~471 g/mol) and lipophilicity, while the nitro group in the target may enhance polar interactions and metabolic stability .

N-{4-[(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide ()

  • Core Structure : Similar pyrazolo[1,5-a]pyrimidine scaffold.
  • Key Differences: Position 7: Amino linkage to phenyl vs. thioacetamide in the target. Substituent: 4-Acetamidophenyl vs. 3-nitrophenyl.
  • Implications: The amino group facilitates hydrogen bonding, whereas the thioether in the target may improve resistance to oxidative degradation. The nitro group’s electron-withdrawing nature could alter electronic distribution in the target compound .

Pyrazolo[1,5-c]pyrimidine and Triazolo Analogs

(E)-3-{2-(2,5-Diphenylpyrazolo[1,5-c]pyrimidin-7-yl)hydrazono}indolin-2-ones ()

  • Core Structure: Pyrazolo[1,5-c]pyrimidine with hydrazono-indolinone substituents.
  • Key Differences: Core Heterocycle: Positional isomerism (1,5-c vs. 1,5-a) alters ring connectivity. Functional Groups: Hydrazono-indolinone vs. thioacetamide-nitroaryl.
  • Implications : The target’s thioacetamide and nitro groups may confer distinct electronic properties and binding modes compared to hydrazone-based analogs .

2-((3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide ()

  • Core Structure : Triazolo[4,5-d]pyrimidine with benzyl and ethoxyphenyl groups.
  • Key Differences :
    • Heterocycle : Triazolo-pyrimidine vs. pyrazolo-pyrimidine.
    • Substituents : Ethoxyphenyl (electron-donating) vs. nitrophenyl (electron-withdrawing).
  • Implications: The ethoxy group improves solubility in nonpolar environments, while the nitro group in the target may enhance reactivity in electrophilic interactions .

Isoxazole and Thiazole Derivatives ()

Example: 2-[[(3,5-Dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]-benzamide

  • Core Structure : Triazolo[1,5-a]pyrimidine with isoxazole-thioether.
  • Key Differences: Heterocycle: Triazolo-pyrimidine vs. pyrazolo-pyrimidine. Substituents: Methylisoxazole and aminoethyl vs. nitrophenyl-thioacetamide.
  • Implications : The target’s nitroaryl group may offer stronger π-π stacking in receptor binding compared to methylisoxazole .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyrazolo[1,5-a]pyrimidine 3-Nitrophenyl, thioacetamide ~420 Electron-withdrawing nitro, thioether
2-[(6-Benzyl-...]acetamide () Pyrazolo[1,5-a]pyrimidine 6-Benzyl, 3-methylphenyl 471 Increased lipophilicity
N-{4-[(5-Methyl-3-phenyl...)amino]phenyl}acetamide () Pyrazolo[1,5-a]pyrimidine 4-Acetamidophenyl, amino linkage 357 Hydrogen-bonding capability
2-((3-Benzyl-3H-triazolo...)acetamide () Triazolo[4,5-d]pyrimidine 3-Benzyl, 2-ethoxyphenyl 421 Ethoxy enhances solubility

Research Findings and Implications

  • Metabolic Stability : Thioether linkages, as in the target, are less prone to hydrolysis than esters or amines, suggesting improved in vivo stability .
  • Structural Insights : Pyrazolo[1,5-a]pyrimidine cores are versatile scaffolds; substituent variation at position 7 significantly modulates activity and physicochemical properties .

Q & A

What are the common synthetic routes for preparing 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide, and how can purity be ensured?

Level : Basic
Methodological Answer :
The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of aminopyrazole or pyrimidine precursors, followed by thioether formation and acetylation. Key steps include:

  • Core Formation : Cyclization under reflux with acetic anhydride or polyphosphoric acid (common for pyrazolo-pyrimidine scaffolds) .
  • Thiolation : Reaction with thiourea or Lawesson’s reagent to introduce the thio group at the 7-position .
  • Acetamide Coupling : Condensation with 3-nitroaniline using coupling agents like EDC/HOBt or DCC .
    Purity Assurance :
  • Recrystallization from ethanol/DMF mixtures (≥99% purity) .
  • Column chromatography with silica gel (hexane:ethyl acetate gradients) to remove unreacted intermediates .

How should researchers optimize reaction conditions for introducing the 3-nitrophenylacetamide moiety while minimizing side reactions?

Level : Advanced
Methodological Answer :
Optimization focuses on controlling nucleophilic substitution and steric hindrance:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of the nitroaniline derivative, improving coupling efficiency .
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates acetylation and reduces racemization .
  • Temperature Control : Reactions at 0–5°C minimize decomposition of the nitro group .
  • Monitoring : TLC (silica, UV-active spots) and LC-MS track intermediate formation .

What spectroscopic techniques are critical for confirming the structure of this compound, and how should data be interpreted?

Level : Basic
Methodological Answer :

  • NMR :
    • ¹H NMR : Peaks at δ 2.2–2.5 ppm (dimethyl groups), δ 7.3–8.2 ppm (aromatic protons from phenyl and nitrophenyl groups) .
    • ¹³C NMR : Carbonyl signals at ~170 ppm (acetamide), pyrimidine carbons at 150–160 ppm .
  • IR : Stretching at 1660–1680 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂ asymmetric stretch) .
  • HRMS : Exact mass calculation (e.g., C₂₃H₂₀N₆O₃S) to confirm molecular ion .

How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?

Level : Advanced
Methodological Answer :
Discrepancies may arise from assay conditions or off-target effects. Strategies include:

  • Dose-Response Curves : Establish IC₅₀ values across multiple concentrations to distinguish specific inhibition from cytotoxicity .
  • Selectivity Profiling : Screen against related enzymes (e.g., kinase panels) to identify off-target interactions .
  • Cell Viability Assays : Parallel testing with MTT or resazurin assays to isolate cytotoxic effects .
  • Structural Analysis : Compare binding modes via molecular docking (e.g., trifluoromethyl groups enhancing target affinity vs. nitro group redox activity ).

What strategies are effective for improving aqueous solubility of this compound in preclinical studies?

Level : Advanced
Methodological Answer :

  • Prodrug Design : Introduce phosphate or PEGylated groups at the acetamide nitrogen .
  • Co-Solvent Systems : Use cyclodextrins or micellar formulations (e.g., Cremophor EL) to enhance solubility .
  • Salt Formation : React with HCl or sodium bicarbonate to generate ionic derivatives .
  • pH Adjustment : Solubilize the nitro group via deprotonation in basic buffers (pH > 8) .

How can computational methods (e.g., DFT) predict reactivity or stability of this compound under varying conditions?

Level : Advanced
Methodological Answer :

  • DFT Calculations :
    • Optimize geometry to identify reactive sites (e.g., sulfur atom susceptibility to oxidation) .
    • Calculate HOMO-LUMO gaps to predict redox stability (critical for nitro group degradation) .
  • MD Simulations : Model interactions with biological targets (e.g., binding free energy for enzyme inhibition) .
  • Degradation Pathways : Simulate hydrolysis or photolysis using software like Gaussian or ORCA .

What analytical methods validate batch-to-batch consistency in synthesis?

Level : Advanced
Methodological Answer :

  • HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to quantify purity (>98% area under the curve) .
  • DSC/TGA : Monitor melting points (e.g., 210–215°C) and thermal decomposition profiles .
  • XRD : Compare crystalline patterns to reference standards .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

How should researchers design SAR studies to explore the role of the 3-nitrophenyl group?

Level : Advanced
Methodological Answer :

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups at the phenyl ring .
  • Bioisosteric Replacement : Replace nitro with cyano or sulfonamide groups to assess potency retention .
  • Binding Assays : Use SPR (surface plasmon resonance) to measure affinity changes toward target proteins .
  • Metabolic Stability : Compare hepatic microsomal half-lives to optimize pharmacokinetics .

What experimental designs address conflicting data on metabolic stability in different species?

Level : Advanced
Methodological Answer :

  • Cross-Species Microsomal Assays : Test human, rat, and mouse liver microsomes to identify cytochrome P450 isoform-specific metabolism .
  • Metabolite ID : LC-MS/MS to detect species-specific glucuronidation or sulfation .
  • CYP Inhibition Studies : Use fluorescent probes (e.g., CYP3A4) to assess enzyme inhibition .
  • In Silico Tools : Apply ADMET Predictor™ to extrapolate human clearance from rodent data .

How can researchers reconcile discrepancies in cytotoxicity between in vitro and in vivo models?

Level : Advanced
Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations to confirm bioavailability .
  • Tumor Xenograft Models : Compare efficacy in immunocompromised mice (e.g., BALB/c) vs. 3D cell cultures .
  • Microenvironment Factors : Test under hypoxic conditions or with stromal cell co-cultures to mimic in vivo complexity .
  • Metabolomic Analysis : Identify in vivo-specific metabolites contributing to toxicity .

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